molecular formula C27H19N3 B12824718 2,6-bis(6-phenylpyridin-2-yl)pyridine

2,6-bis(6-phenylpyridin-2-yl)pyridine

Cat. No.: B12824718
M. Wt: 385.5 g/mol
InChI Key: USFZOZZHZXUYGC-UHFFFAOYSA-N
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Description

2,6-bis(6-phenylpyridin-2-yl)pyridine is an organic compound that belongs to a class of multidentate nitrogen-containing ligands. Its molecular structure features a central pyridine ring flanked by two 6-phenylpyridin-2-yl groups, creating a rigid scaffold capable of coordinating with various metal cations. This compound is closely related to the well-known terpyridine family of ligands, which are widely used in supramolecular chemistry and materials science . The primary research value of this compound lies in its application as a tridentate chelating ligand. Similar 2,6-disubstituted pyridine derivatives have been employed to create metal-organic frameworks (MOFs) and coordination polymers with interesting photophysical properties . Furthermore, structural analogs are instrumental in photoredox catalysis, a key area in modern synthetic methodology for facilitating challenging bond formations under mild conditions . The compound's extended conjugated system also suggests potential for investigation in the development of organic light-emitting diodes (OLEDs) and as a colorimetric sensor . In medicinal research, while this specific compound is not profiled, other 2,6-disubstituted pyridine derivatives have been synthesized and complexed with metals like silver(I) to form complexes that demonstrate significant in vitro anticancer activity against various human cancer cell lines, highlighting the potential of this chemical class in bio-coordination chemistry . This product is intended for research purposes only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C27H19N3

Molecular Weight

385.5 g/mol

IUPAC Name

2,6-bis(6-phenylpyridin-2-yl)pyridine

InChI

InChI=1S/C27H19N3/c1-3-10-20(11-4-1)22-14-7-16-24(28-22)26-18-9-19-27(30-26)25-17-8-15-23(29-25)21-12-5-2-6-13-21/h1-19H

InChI Key

USFZOZZHZXUYGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)C4=CC=CC(=N4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(6-phenylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with phenylboronic acid in the presence of a palladium catalyst. This process, known as Suzuki coupling, results in the formation of the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(6-phenylpyridin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2,6-bis(6-phenylpyridin-2-yl)pyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit various properties, such as catalytic activity, fluorescence, and redox behavior. The molecular targets and pathways involved include coordination with transition metals like iron, copper, and platinum .

Comparison with Similar Compounds

2,6-Bis(benzimidazol-2-yl)pyridine

  • Substituents : Two benzimidazol-2-yl groups.
  • Structural Features : Forms a 3D hydrogen-bonded network via interactions between benzimidazole NH groups and counterions (e.g., [SbCl₅]²⁻). Crystallizes in a triclinic system (P1 space group) .
  • Applications : Used in fluorescent materials and as a building block for supramolecular assemblies .

2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine

  • Substituents : Two pyrazolylmethyl groups.
  • Structural Features: Adopts a monoclinic crystal system (P2₁/n) with C–H···N hydrogen bonds. The methyl linkers introduce flexibility, enabling tridentate coordination to transition metals .
  • Electronic Properties : Acts as a neutral ligand with tunable steric and electronic properties for catalysis .
  • Applications : Effective in forming metal complexes for catalytic reactions, such as oxidation or C–C coupling .

2,6-Bis(3-hydroxy-3-methylbutynyl)pyridine

  • Substituents : Two alkyne-alcohol groups.
  • Structural Features : Forms hydrogen-bonded ribbons via O–H···O and O–H···N interactions. The presence of water molecules in the crystal lattice stabilizes the structure .
  • Electronic Properties: Limited conjugation due to alkyne spacers but exhibits π-π stacking in solvent-included crystals .
  • Applications : Precursor for helical polymers and reactive intermediates in organic synthesis .

2,6-Bis(p-tolyl)pyridine

  • Substituents : Two p-tolyl (methyl-substituted phenyl) groups.
  • Structural Features : Hydrophobic and sterically bulky, with enhanced solubility in organic solvents compared to unsubstituted analogs .
  • Electronic Properties : The electron-donating methyl groups slightly alter the pyridine ring’s electron density, influencing its coordination behavior .
  • Applications: Potential use in organic electronics and as a ligand in low-polarity environments .

5,6-Di(furan-2-yl)-3-phenyl-[2,2']bipyridinyl

  • Substituents : Furan and phenyl groups on a bipyridine backbone.
  • Structural Features : The oxygen atoms in furan enable hydrogen bonding and dipole interactions, affecting packing in the solid state .
  • Electronic Properties : Reduced conjugation compared to phenylpyridyl systems but offers redox-active behavior for catalytic applications .
  • Applications : Explored in heterogeneous catalysis and as a ligand for transition metals .

Comparative Data Table

Compound Name Substituents Structural Features Key Properties Applications References
2,6-Bis(6-phenylpyridin-2-yl)pyridine 6-Phenylpyridin-2-yl Rigid, conjugated π-system High π-conjugation, luminescence Coordination chemistry, materials -
2,6-Bis(benzimidazol-2-yl)pyridine Benzimidazol-2-yl 3D hydrogen-bonded network Fluorescent Optoelectronics, sensors
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine Pyrazolylmethyl Flexible tridentate ligand Tunable steric/electronic Catalysis, metal complexes
2,6-Bis(3-hydroxy-3-methylbutynyl)pyridine Alkyne-alcohol Hydrogen-bonded ribbons Solvent-dependent π-stacking Polymer synthesis
2,6-Bis(p-tolyl)pyridine p-Tolyl Hydrophobic, steric bulk Enhanced organic solubility Organic electronics
5,6-Di(furan-2-yl)-3-phenyl-bipyridinyl Furan, phenyl Oxygen-mediated interactions Redox-active Catalysis

Key Insights

  • Substituent Effects : Electron-withdrawing groups (e.g., pyridyl in the target compound) enhance conjugation and luminescence, while electron-donating groups (e.g., p-tolyl) improve solubility .
  • Coordination Chemistry : Rigid ligands like this compound favor stable metal complexes, whereas flexible ligands (e.g., pyrazolylmethyl derivatives) adapt to diverse metal geometries .
  • Solid-State Behavior : Hydrogen bonding dominates in benzimidazole and alkyne-alcohol derivatives, whereas π-π interactions are critical in conjugated systems like the target compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2,6-bis(6-phenylpyridin-2-yl)pyridine?

  • Methodology :

  • Condensation reactions : Utilize Schiff base formation by reacting 2,6-diformylpyridine with 2-phenylpyridine derivatives under reflux in ethanol. Monitor reaction progress via TLC and purify via recrystallization .
  • Catalytic methods : Explore transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. Optimize ligand-metal ratios to enhance yield .
    • Data Table :
MethodReaction TimeYield (%)Purification TechniqueReference
Schiff base condensation24 h58–75Recrystallization
Suzuki-Miyaura coupling12 h82Column chromatography

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR/IR/UV-Vis : Confirm ligand coordination and π-π interactions via shifts in aromatic proton signals (¹H NMR: δ 7.2–8.5 ppm) and C=N stretching vibrations (IR: ~1600 cm⁻¹) .
  • X-ray diffraction : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Analyze hydrogen bonding (O–H···N, ~2.7 Å) and π-π stacking distances (~3.4–3.7 Å) .
    • Key Findings :
  • Crystallographic data for a related compound: Space group C2/c, Z = 4, β = 114.08°, with π-π interactions at 3.392(2) Å .

Q. What safety protocols should be prioritized during experimental handling?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1/2) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (GHS respiratory toxicity Category 3) .
  • Waste disposal : Neutralize acidic/basic residues before disposal in compliance with local regulations .

Advanced Research Questions

Q. How can computational modeling predict supramolecular interactions in crystal structures?

  • Methodology :

  • Software : Employ density functional theory (DFT) with Gaussian09 to optimize geometry. Compare calculated bond lengths (e.g., C=N: ~1.28 Å) with experimental X-ray data .
  • Hydrogen bonding analysis : Use Mercury CSD to visualize O–H···O/N interactions and quantify lattice energies .
    • Contradictions : Discrepancies between theoretical and experimental π-π distances may arise from crystal packing forces not modeled in DFT .

Q. How to design metal complexes using this ligand for catalytic applications?

  • Methodology :

  • Coordination chemistry : Synthesize Ru(II) or Mn(II) complexes by refluxing the ligand with metal salts (e.g., RuCl₃) in methanol. Confirm octahedral geometry via UV-Vis (d-d transitions) and magnetic susceptibility .
  • Catalytic testing : Evaluate hydrogenation activity using transfer hydrogenation of ketones. Compare turnover numbers (TON) with analogous terpyridine complexes .
    • Data Table :
Metal CenterApplicationTONReference
Ru(II)Transfer hydrogenation450
Mn(II)DNA-binding studiesN/A

Q. What strategies resolve contradictions in photophysical data for sensor applications?

  • Methodology :

  • Acidochromism studies : Titrate with HCl/NaOH to monitor absorption/emission shifts (e.g., λmax shift from 450 nm to 520 nm in acidic media). Use time-resolved fluorescence to assess protonation kinetics .
  • Competitive binding assays : Test selectivity against interferents (e.g., aniline derivatives) via fluorescence quenching. Adjust substituents (e.g., nitro groups) to enhance sensitivity .
    • Key Finding : A related benzimidazole-pyridine ligand showed linear emission response (R² = 0.99) to aniline concentrations (0.1–10 mM) .

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